Hepta-4,6-dien-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hepta-4,6-dien-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3-5,7-8H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVXGUWPALMDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90708568 | |
| Record name | Hepta-4,6-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90708568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104372-16-9 | |
| Record name | Hepta-4,6-dien-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90708568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Hepta 4,6 Dien 2 Ol and Its Derivatives
Regioselective and Stereoselective Synthesis of Heptadienolic Systems
The precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in the synthesis of complex molecules like hepta-4,6-dien-2-ol. numberanalytics.commdpi.combeilstein-journals.org
Convergent and Linear Synthetic Strategies for Constructing the Heptadiene Backbone
The construction of the heptadiene backbone can be approached through two primary strategies: linear and convergent synthesis.
The choice between a linear and convergent strategy depends on the complexity of the target molecule and the availability of suitable starting materials. rroij.com
Methodologies for the Introduction and Positional Control of the Hydroxyl Functionality
The introduction and precise placement of the hydroxyl group are critical for the synthesis of this compound. Several methods can be employed:
Direct Hydroxylation: This involves the direct introduction of a hydroxyl group into the heptadiene backbone. numberanalytics.com Methods like the oxidation of alkanes using metal catalysts or the hydroxylation of alkenes via oxymercuration or hydroboration-oxidation are common strategies. numberanalytics.com
Indirect Hydroxylation: This multi-step approach involves first introducing a leaving group, which is then substituted by a hydroxide (B78521) ion. numberanalytics.com Alternatively, a carbonyl group can be introduced and subsequently reduced to the desired hydroxyl group. numberanalytics.com The use of hydroxyl-containing building blocks is another indirect method. numberanalytics.com
Functionalized Initiators in Polymerization: In the context of polymer synthesis, functionalized initiators can be used to directly incorporate hydroxyl groups at the end of a polymer chain. cmu.edu For example, 2-hydroxyethyl 2-bromopropionate can act as an initiator in Atom Transfer Radical Polymerization (ATRP) to yield polymers with a terminal hydroxyl group. cmu.edu
The choice of method depends on the specific requirements of the synthesis, including the desired regioselectivity and the compatibility with other functional groups present in the molecule.
Catalytic Approaches in the Synthesis of this compound Analogues
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. beilstein-journals.orgnumberanalytics.com
Enantioselective and Diastereoselective Transformations Leading to Optically Active Dienols
The synthesis of optically active dienols, which are chiral molecules, requires enantioselective or diastereoselective methods.
Enantioselective Synthesis: This aims to produce a single enantiomer of a chiral compound. For instance, the enantioselective synthesis of (R)-(+)-cananodine and its enantiomer has been explored using methods like the modern enantioselective Heck reaction. wwu.edu The reduction of alnustone (B147069) using a (S)-2-Me-CBS-catalysed reaction with BH₃·SMe₂ yields the natural product (R)-(−)-(4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol. tubitak.gov.tr
Diastereoselective Synthesis: This type of synthesis aims to selectively form one diastereomer over others. mdpi.com For example, the diastereoselective synthesis of cyclic enaminones has been achieved through the 1,2-methyl conjugate addition to optically active pyridinium (B92312) salts. rsc.org Diastereoselective ring-closing metathesis of phosphorus-containing trienes has also been reported to produce P-stereogenic six-membered heterocycles with high diastereoselectivity. mdpi.com
| Transformation | Catalyst/Reagent | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Enantioselective Heck Reaction | Chiral Catalyst | (+)-Cananodine | Enantioselective | wwu.edu |
| Reduction of Alnustone | (S)-2-Me-CBS/BH₃·SMe₂ | (R)-(−)-(4E,6E)-1,7-diphenylhepta-4,6-dien-3-ol | Enantioselective | tubitak.gov.tr |
| Conjugate Addition | Optically Active Pyridinium Salts | Cyclic Enaminones | Diastereoselective | rsc.org |
| Ring-Closing Metathesis | Grubbs' Catalyst | P-stereogenic Heterocycles | Diastereoselective | mdpi.com |
Metal-Catalyzed Coupling and Functionalization Reactions for Dienyl Systems
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and functionalizing dienyl systems. researcher.lifenih.govacs.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions. nottingham.ac.uk The Negishi coupling, for example, utilizes a palladium catalyst to couple organozinc reagents with alkenyl halides, providing an effective route to 1,5-dienes. nih.gov
Iron-Catalyzed Reactions: Iron, being an earth-abundant and inexpensive metal, is an attractive alternative to precious metals. beilstein-journals.org Iron catalysts have been shown to be effective in various coupling reactions, including the cross-coupling of alkyl halides with aryl Grignard reagents. beilstein-journals.org
Multimetallic Catalysis: The use of two or more different metals as catalysts can enable unique transformations. nih.gov A classic example is the Sonogashira reaction, which employs both copper and palladium catalysts to couple terminal alkynes with aryl or vinyl halides. nih.gov
| Reaction | Catalyst(s) | Key Feature | Reference |
|---|---|---|---|
| Negishi Coupling | Palladium | Forms 1,5-dienes from organozinc reagents and alkenyl halides. | nih.gov |
| Alkyl Halide Cross-Coupling | Iron | Couples alkyl halides with aryl Grignard reagents. | beilstein-journals.org |
| Sonogashira Reaction | Copper and Palladium | Couples terminal alkynes with aryl or vinyl halides. | nih.gov |
Rearrangement-Based Synthetic Pathways for Hepta-4,6-dienoic Scaffolds
Rearrangement reactions can provide elegant and efficient pathways to complex molecular scaffolds. The alkyne zipper reaction, for instance, involves the base-catalyzed isomerization of internal alkynes to terminal alkynes. mdpi.com This type of rearrangement can be a powerful tool in the synthesis of hepta-4,6-dienoic acid and its derivatives, allowing for the strategic repositioning of multiple bonds within the carbon skeleton. mdpi.comnih.gov
Applications of Sigmatropic Rearrangements (e.g., Johnson-Claisen, Ireland-Claisen) in Dienol Synthesis
Sigmatropic rearrangements, particularly the tcichemicals.comtcichemicals.com-rearrangement of the Claisen family, are powerful tools for carbon-carbon bond formation. numberanalytics.com These concerted, pericyclic reactions proceed through highly ordered, six-membered transition states, allowing for the predictable transfer of chirality and the creation of complex stereocenters. wikipedia.orgchem-station.com
The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester, typically in the presence of a weak acid catalyst and heat, to yield a γ,δ-unsaturated ester. libretexts.orgtcichemicals.comname-reaction.com The reaction proceeds via the in-situ formation of a ketene (B1206846) acetal (B89532), which then undergoes the tcichemicals.comtcichemicals.com-sigmatropic shift. tcichemicals.com While often requiring high temperatures (100-200 °C), this method is effective for elongating a carbon chain by two atoms while introducing a new functional group. wikipedia.orglibretexts.org
A notable application demonstrating the formation of a hepta-4,6-dienoate skeleton involves the Johnson-Claisen rearrangement of a substituted penta-1,4-dien-3-ol. In a study on the reactivity of pentafluoro-λ⁶-sulfanyl (SF₅)-substituted compounds, researchers found that 1-SF₅-penta-1,4-dien-3-ol successfully underwent rearrangement when refluxed in neat trimethyl orthoacetate. rsc.orgrsc.org The reaction selectively involved the unsubstituted vinyl group, leading to the formation of methyl 7-SF₅-hepta-4,6-dienoate in high yield, while the sterically bulky SF₅-substituted double bond remained unreactive. rsc.orgrsc.org This highlights the regioselectivity of the rearrangement and its utility in synthesizing derivatives of the hepta-4,6-dienoate core structure.
Table 1: Johnson-Claisen Rearrangement for Hepta-4,6-dienoate Synthesis
| Starting Material | Reagent | Product | Yield | Reference |
|---|
The Ireland-Claisen rearrangement is a versatile modification that reacts an allylic carboxylate with a strong base (like lithium diisopropylamide, LDA) and a silylating agent (such as chlorotrimethylsilane) to form a silyl (B83357) ketene acetal. tcichemicals.comwikipedia.org This intermediate rearranges at significantly lower temperatures than the Johnson-Claisen, often at or even below room temperature, to produce a γ,δ-unsaturated carboxylic acid upon hydrolysis. numberanalytics.comlibretexts.org A key advantage of the Ireland-Claisen rearrangement is its high degree of stereocontrol; the geometry of the intermediate silyl ketene acetal (E or Z) can be controlled by the reaction conditions, which in turn dictates the stereochemistry of the final product. tcichemicals.comchem-station.com While direct synthesis of this compound using this method is not prominently documented, its application to γ-CF₃-substituted allylic alcohols to create β-CF₃-substituted γ,δ-unsaturated carboxylic acid derivatives demonstrates its potential for synthesizing highly functionalized dienol precursors. rsc.org
Table 2: Comparison of Johnson-Claisen and Ireland-Claisen Rearrangements
| Feature | Johnson-Claisen Rearrangement | Ireland-Claisen Rearrangement |
|---|---|---|
| Reactants | Allylic alcohol, Orthoester | Allylic carboxylate, Strong base, Silyl halide |
| Intermediate | Ketene acetal | Silyl ketene acetal |
| Product | γ,δ-Unsaturated ester | γ,δ-Unsaturated carboxylic acid |
| Conditions | High temperatures (100-200 °C), weak acid | Low temperatures (can be room temp. or below) |
| Key Advantage | One-step carbon-carbon bond formation and esterification | High stereocontrol via enolate geometry |
Intramolecular Cyclizations and Cascade Reactions Leading to Heptadienol Structures
One relevant example is the Prins-Ritter cyclization . A study involving hepta-1,6-dien-4-ol (B1294630) demonstrated that this compound can undergo a tandem Prins–Ritter cyclization when reacted with various aldehydes in the presence of a bismuth(III) triflate catalyst. researchgate.net This reaction, however, leads to the formation of N-(tetrahydropyranyl)acetamides, transforming the acyclic dienol into a heterocyclic structure. researchgate.net
More broadly, cascade reactions can be designed to create acyclic structures through controlled ring-opening or by terminating the reaction sequence before a final cyclization step. For instance, a cascade sequence could initiate with an intramolecular cyclization to form a temporary ring structure, which then undergoes a rearrangement or fragmentation to yield a linear heptadienol derivative. A cascade involving a Prins cyclization of a substrate like 2-(2-vinylphenyl)acetaldehyde generates a benzyl (B1604629) carbocation intermediate that is then trapped. beilstein-journals.org While this specific example leads to tetralin-2-ol derivatives through a subsequent Friedel-Crafts alkylation, the principle of generating a reactive intermediate via intramolecular cyclization that is then resolved could be adapted to form acyclic dienols. beilstein-journals.org
Furthermore, thermal or photochemical rearrangements of bicyclic systems can serve as pathways to heptadienol structures. For example, the thermolysis of 6,7-benzobicyclo[3.2.0]hepta-3,6-dien-2-one can be used to generate other isomers through electrocyclic ring-opening reactions, demonstrating the potential for rearrangements of cyclic precursors to yield related structures. beilstein-journals.org Such strategies, while not direct cyclizations to form the final product, are part of the broader class of complex transformations that can lead to the desired heptadienol framework.
Mechanistic Investigations of Hepta 4,6 Dien 2 Ol Reactivity
Unraveling Reaction Pathways Involving the Conjugated Dienyl and Hydroxyl Moieties
The conjugated π-system of the diene and the nucleophilic/electrophilic nature of the hydroxyl group are the primary sites of reactivity in hepta-4,6-dien-2-ol. The interaction and individual reactivity of these functionalities give rise to a variety of reaction mechanisms.
Mechanistic Elucidation of Pericyclic Reactions, Specifically Diels-Alder Cycloadditions, with this compound as Diene or Dienophile
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a pericyclic reaction that proceeds through a concerted [4+2] cycloaddition mechanism. wikipedia.org this compound, with its conjugated diene system, can theoretically act as the 4π component in this reaction. The reaction is governed by orbital symmetry, proceeding through a suprafacial interaction of the diene's 4π electron system with a dienophile's 2π electron system. wikipedia.org
For the Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com The presence of substituents on the diene can influence the reaction rate and stereoselectivity. Electron-donating groups on the diene generally increase the reaction rate. pharmaguideline.com The hydroxyl group at the C2 position of this compound can influence the diene's electronic properties and may also direct the stereochemical outcome of the cycloaddition.
While this compound is primarily considered a diene, the presence of the double bonds also allows it to potentially act as a dienophile, particularly if reacted with a highly reactive diene. However, its primary role in Diels-Alder reactions is typically as the 4π electron component. The stereochemistry of the resulting cyclohexene (B86901) derivative is dictated by the stereochemistry of the starting diene and dienophile. masterorganicchemistry.com
Electrophilic and Nucleophilic Addition Reactions to the Dienyl System
Electrophilic Addition:
Conjugated dienes, such as the one present in this compound, readily undergo electrophilic addition reactions. libretexts.org The addition of an electrophile like HBr to a conjugated diene can result in two products: the 1,2-addition product and the 1,4-addition product. openstax.orgjove.com
The mechanism involves the initial protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The positive charge in this intermediate is delocalized over two carbon atoms. libretexts.org The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of these positively charged centers, leading to the formation of both 1,2- and 1,4-adducts. openstax.orgjove.com The ratio of these products can be influenced by reaction conditions such as temperature. jove.com
Nucleophilic Addition:
Nucleophilic addition to simple alkenes is uncommon unless the double bond is activated by electron-withdrawing groups. wikipedia.org In the case of α,β-unsaturated carbonyl compounds, the β-carbon is electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. wikipedia.orgpressbooks.pub While this compound itself does not possess a strongly activating group in direct conjugation with the entire diene system in the same manner as an enone, the concept of vinylogy suggests that electronic effects can be transmitted through the conjugated system. nih.gov
Reactions analogous to the Michael addition, which involves the conjugate addition of enolates, can occur with suitable nucleophiles and catalysts. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienyl system towards nucleophiles can be enhanced through various activation strategies.
Stereochemical Control and Diastereoselectivity in this compound Transformations
The presence of a stereocenter at the C2 position (the carbon bearing the hydroxyl group) in this compound introduces the element of stereochemistry into its reactions. Controlling the formation of new stereocenters relative to this existing one is a key challenge and a significant area of research.
Factors Governing Stereochemical Outcomes in Diastereoselective and Enantioselective Processes
The stereochemical outcome of reactions involving chiral dienols like this compound is influenced by a combination of steric and electronic factors. acs.org In diastereoselective reactions, the existing chiral center can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This is often referred to as substrate-controlled stereoselection.
For instance, in the hydroboration of chiral dienols, the neighboring hydroxyl group can direct the boron reagent to a specific face of the double bond, leading to high diastereoselectivity. nih.gov Similarly, in cycloaddition reactions, the stereochemistry of the product is influenced by the geometry of the reactants and the transition state topology. acs.org
Enantioselective processes, on the other hand, aim to produce a single enantiomer of a product from a prochiral or racemic starting material. This is typically achieved through the use of chiral catalysts or auxiliaries that create a chiral environment for the reaction. ethz.ch
Influence of Chiral Catalysts and Auxiliaries on Dienol Reactivity and Selectivity
Chiral Catalysts:
Chiral catalysts are substances that accelerate a chemical reaction and induce asymmetry in the product without being consumed in the process. ethz.ch In the context of this compound, chiral catalysts can be employed in a variety of transformations to achieve high enantioselectivity.
For example, in Diels-Alder reactions, chiral Lewis acids can coordinate to the dienophile, lowering its LUMO energy and creating a chiral pocket that directs the approach of the diene. acs.orgskidmore.edu Chiral amine catalysts can activate substrates through the formation of chiral enamine or iminium ion intermediates. rsc.org Furthermore, chiral diol-based organocatalysts have proven effective in inducing enantioselectivity in various reactions. nih.gov
Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries used in aldol, alkylation, and Diels-Alder reactions. wikipedia.orgsigmaaldrich.com By attaching a chiral auxiliary to this compound, for instance by esterification of the hydroxyl group with a chiral carboxylic acid derivative, one can influence the facial selectivity of subsequent reactions on the diene system. The steric bulk of the auxiliary can block one face of the molecule, forcing the reagent to attack from the less hindered side. wikipedia.org
Understanding Rearrangement Mechanisms in this compound and Related Dienols
The structure of this compound, specifically being a 1,5-dien-3-ol system (numbering from the end closer to the hydroxyl group for this classification), makes it a candidate for sigmatropic rearrangements, most notably the Cope and oxy-Cope rearrangements.
The Cope rearrangement is a pharmaguideline.compharmaguideline.com-sigmatropic rearrangement of a 1,5-diene. The oxy-Cope rearrangement is a variation where a hydroxyl group is present at the C3 position of the 1,5-diene system. wikipedia.orgtcichemicals.com Upon heating, or more rapidly in the presence of a base (anionic oxy-Cope rearrangement), the 1,5-dien-3-ol rearranges to form an enol, which then tautomerizes to a more stable unsaturated carbonyl compound. wikipedia.orgtcichemicals.com This tautomerization is a significant driving force for the reaction. wikipedia.org The anionic version of the reaction, where the hydroxyl group is deprotonated to an alkoxide, can accelerate the reaction rate by a factor of 10¹⁰ to 10¹⁷. wikipedia.org
For this compound, a potential rearrangement could involve a pharmaguideline.compharmaguideline.com-sigmatropic shift to form an enol intermediate, which would then tautomerize to a ketone. The specific substitution pattern on the diene will influence the feasibility and outcome of such rearrangements. Other rearrangements, such as the dienol-benzene rearrangement, have been observed in steroidal 1,4-dien-3-ols, proceeding through bond scission and reformation. rsc.org Additionally, under certain oxidative conditions, 1-vinyl-2-cycloalkenols can undergo a 1,3-oxidative rearrangement to form conjugated dienones. researchgate.net
Electronic and Steric Effects on the Energetics and Regioselectivity of Sigmatropic Shifts
The reactivity of this compound in sigmatropic rearrangements, such as the Cope or Claisen rearrangements, is significantly influenced by electronic and steric factors. These factors dictate the energy of the transition state and the regioselectivity of the reaction, determining which isomer is preferentially formed.
Electronic Effects:
The distribution of electron density in the dienol system plays a crucial role. Electron-donating or electron-withdrawing substituents on the carbon framework can alter the stability of the transition state. For instance, in related systems, electron-donating groups can accelerate the reaction by stabilizing a more electron-rich transition state. Conversely, electron-withdrawing groups can influence the migratory aptitude of different groups within the molecule. In rearrangement-displacement reactions of analogous triaryl(halomethyl)silanes, electron-withdrawing substituents on a phenyl group increase its migratory aptitude.
Computational studies, such as Density Functional Theory (DFT) calculations, on similar systems like hexa-1,5-diene have been used to model the potential energy surfaces of these rearrangements. researchgate.net These studies help in understanding how electronic perturbations affect the activation energy and the geometry of the transition state. For many pericyclic reactions, computational methods can provide reliable activation enthalpies and transition state geometries. researchgate.net
Steric Effects:
Steric hindrance in the transition state is a critical factor in determining the regioselectivity of sigmatropic shifts. Bulky substituents can disfavor certain transition state geometries, thereby directing the reaction towards the formation of a specific regioisomer.
A study on the rsc.orgrsc.org-sigmatropic rearrangement of a related compound, 1-SF5-penta-1,4-dien-3-ol, revealed that the bulky SF5 group prevented the rearrangement from involving the SF5-substituted double bond. rsc.org Instead, the rearrangement occurred exclusively at the less sterically hindered vinyl group. rsc.org This highlights that steric bulk can be a more dominant factor than electronic effects in controlling the reaction's outcome. rsc.org The choice of a less sterically demanding and more electron-rich vinyl group was preferred in the Johnson-Claisen rearrangement of this analog. rsc.org
The interplay between electronic and steric effects is summarized in the following table for analogous systems:
| Factor | Influence on Sigmatropic Rearrangements in Analogous Systems |
| Electronic | Electron-donating groups can stabilize the transition state. Electron-withdrawing groups can increase the migratory aptitude of substituted groups. |
| Steric | Bulky substituents can hinder the formation of certain transition states, directing the reaction to less hindered sites. This can override electronic preferences. |
Solvent, Temperature, and Pressure Effects on Reaction Kinetics and Mechanisms
The conditions under which a sigmatropic rearrangement is performed, including the choice of solvent, temperature, and pressure, can have a profound impact on the reaction rate and, in some cases, the mechanism itself.
Solvent Effects:
Solvents can influence reaction rates by stabilizing or destabilizing the ground state and the transition state of the rearrangement. numberanalytics.comresearchgate.net The polarity of the solvent is a key parameter. numberanalytics.com For reactions that proceed through a more polar transition state compared to the ground state, polar solvents are expected to increase the reaction rate due to better solvation of the transition state. numberanalytics.comresearchgate.net
In a study on olefin oxidation, it was found that a polar aprotic solvent like acetonitrile (B52724) could significantly hinder the reaction rate compared to a nonpolar aprotic solvent like toluene, without affecting product selectivity at isoconversion. mdpi.com This was attributed to specific intermolecular interactions, such as hydrogen bonding, between the solvent and the reactants. mdpi.com For sigmatropic rearrangements, a solvent's ability to engage in hydrogen bonding can influence the stability of the alcohol group in this compound and its transition state. numberanalytics.com
Temperature Effects:
Sigmatropic rearrangements are thermal reactions, and as such, the reaction rate is highly dependent on temperature. According to the Arrhenius equation, an increase in temperature generally leads to a significant increase in the reaction rate constant. The temperature can also influence the selectivity of the reaction if there are competing reaction pathways with different activation energies.
For example, the dimerization of cyclopentadiene, a related pericyclic reaction, is reversible at high temperatures, allowing the monomer to be obtained by distillation. nih.gov In some cases, high temperatures are required for sigmatropic shifts to occur in cyclic systems. wikipedia.org
Pressure Effects:
High pressure can also influence the kinetics of sigmatropic rearrangements. The effect of pressure on reaction rates is related to the volume of activation (ΔV‡), which is the change in volume of the reacting species as they go from the ground state to the transition state. Reactions with a negative volume of activation are accelerated by an increase in pressure.
Cycloaddition and ene reactions, which are related to sigmatropic shifts, often have cyclic transition states that are more compact than the reactants, resulting in a negative activation volume. researchgate.net This means that applying high pressure can lead to a significant increase in the reaction rate.
The following table summarizes the general effects of these parameters on reaction kinetics:
| Parameter | General Effect on Reaction Kinetics |
| Solvent | Polar solvents can accelerate reactions with polar transition states. Specific solvent interactions like hydrogen bonding can also play a significant role. numberanalytics.comresearchgate.netmdpi.com |
| Temperature | Increasing temperature generally increases the reaction rate. numberanalytics.com |
| Pressure | Increasing pressure accelerates reactions with a negative volume of activation (i.e., a more compact transition state). researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of Hepta 4,6 Dien 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule can be constructed.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in a molecule. The chemical shift (δ) of each nucleus is indicative of its electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups. weebly.com
For Hepta-4,6-dien-2-ol (C₇H₁₂O), the seven carbon atoms and twelve hydrogen atoms will each produce a signal in their respective NMR spectra, provided they are chemically non-equivalent. weebly.com Due to the presence of a chiral center at C-2, the adjacent methylene (B1212753) (C-3) protons are diastereotopic and thus chemically non-equivalent, which would lead to more complex splitting patterns. The molecule's conjugated diene system and alcohol functional group significantly influence the chemical shifts.
As experimental spectral data for this compound is not widely published, predicted NMR data is used for this analysis. Online databases and prediction software utilize algorithms based on extensive libraries of known structures to estimate chemical shifts. nmrdb.orgnmrdb.org
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C-1 | 23.5 | CH₃ |
| C-2 | 67.5 | CH (Alcohol) |
| C-3 | 42.8 | CH₂ |
| C-4 | 129.0 | CH (Alkene) |
| C-5 | 132.5 | CH (Alkene) |
| C-6 | 130.8 | CH (Alkene) |
| C-7 | 118.6 | CH₂ (Alkene) |
Data predicted using NMR simulation tools. Actual experimental values may vary.
Predicted ¹H NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) |
| H-1 | 1.22 | Doublet | J = 6.2 |
| H-2 | 3.85 | Multiplet | - |
| H-3 | 2.25 | Multiplet | - |
| H-4 | 5.70 | Multiplet | - |
| H-5 | 6.05 | Multiplet | - |
| H-6 | 6.30 | Multiplet | - |
| H-7a, H-7b | 5.05, 5.20 | Multiplet | - |
| OH | Variable | Singlet (broad) | - |
Data predicted using NMR simulation tools. Actual experimental values may vary. The olefinic protons (H-4 to H-7) would exhibit complex splitting due to cis, trans, and geminal couplings.
While 1D NMR provides chemical shifts, 2D NMR experiments are essential for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. pressbooks.pub
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-1 and H-2; H-2 and H-3; H-3 and H-4; H-4 and H-5; H-5 and H-6; and H-6 with the two H-7 protons. This confirms the direct sequence of the carbon backbone.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H coupling). pressbooks.pub It would show cross-peaks connecting H-1 to C-1, H-2 to C-2, the H-3 protons to C-3, and so on, allowing for the definitive assignment of each carbon and its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is crucial for connecting fragments of the molecule and assigning quaternary carbons. For instance, the protons of the methyl group (H-1) would show a correlation to the alcohol carbon (C-2) and the methylene carbon (C-3). The olefinic protons would show multiple long-range correlations that confirm the connectivity of the conjugated system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry. For example, in a specific stereoisomer of this compound, NOESY could reveal correlations between protons on C-4 and C-6, helping to establish the E or Z configuration of the double bonds.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation pattern. The molecular formula of this compound is C₇H₁₂O, giving it a monoisotopic molecular weight of approximately 112.0888 g/mol .
Upon ionization in a mass spectrometer, typically via electron ionization (EI), a molecular ion (M⁺˙) is formed. This ion is often unstable and undergoes fragmentation. nmrdb.org The fragmentation of an aliphatic alcohol like this compound is expected to proceed through several characteristic pathways:
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 Da), which would result in a fragment ion [M-H₂O]⁺˙ at m/z 94.
Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom is a favorable process. For this compound, this would involve the loss of either a methyl radical (•CH₃, 15 Da) or the dienyl-ethyl radical (•C₅H₇, 79 Da).
Loss of •CH₃ would yield a fragment at m/z 97.
Loss of the larger radical would yield a characteristic fragment [CH₃CH=OH]⁺ at m/z 45, which is often a strong indicator of a secondary alcohol with a methyl group. nmrdb.org
Allylic Cleavage: The bond allylic to the diene system (the C3-C4 bond) is weakened and prone to cleavage, which would lead to various resonance-stabilized carbocation fragments.
Predicted Major Fragments for this compound in Mass Spectrometry
| m/z Value | Identity of Fragment | Fragmentation Pathway |
| 112 | [C₇H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 97 | [C₆H₉O]⁺ | M⁺˙ - •CH₃ (Alpha-cleavage) |
| 94 | [C₇H₁₀]⁺˙ | M⁺˙ - H₂O (Dehydration) |
| 79 | [C₆H₇]⁺ | Allylic cleavage |
| 45 | [C₂H₅O]⁺ | M⁺˙ - •C₅H₇ (Alpha-cleavage) |
These represent plausible fragmentation pathways. The relative intensity of each peak would depend on the stability of the resulting ions and neutrals.
Vibrational and Electronic Spectroscopy for Functional Group and Conjugation Analysis
Infrared and UV-Visible spectroscopy provide complementary information regarding the functional groups present and the extent of electronic conjugation within the molecule.
Infrared spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies. These frequencies are characteristic of the types of chemical bonds present in the molecule. jyoungpharm.org
For this compound, the key functional groups are the hydroxyl (-OH) group and the conjugated diene (C=C-C=C) system. Their characteristic absorption bands would be the most prominent features of the IR spectrum.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| ~3200–3600 | O-H stretch | Alcohol | Strong, Broad |
| ~3010–3100 | =C-H stretch | Alkene (sp²) | Medium |
| ~2850–2960 | -C-H stretch | Alkane (sp³) | Medium-Strong |
| ~1650 & ~1600 | C=C stretch | Conjugated Diene | Medium, often two bands |
| ~1050-1150 | C-O stretch | Secondary Alcohol | Strong |
| ~900-1000 | =C-H bend | Alkene | Strong |
The broadness of the O-H stretching band is due to hydrogen bonding. researchgate.net The presence of two bands for the C=C stretching is characteristic of a conjugated diene system.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is particularly useful for detecting conjugated systems. In this compound, the conjugated diene acts as a chromophore, the part of the molecule responsible for absorbing UV light.
The primary electronic transition observed for a conjugated diene is a π → π* transition, where an electron from a bonding π-orbital is excited to an antibonding π*-orbital. libretexts.org The wavelength of maximum absorption (λmax) for conjugated dienes is sensitive to the substitution pattern. For a simple acyclic conjugated diene, the λmax is typically in the range of 215-245 nm. The presence of alkyl substituents on the double bonds would be expected to shift the λmax to a slightly longer wavelength (a bathochromic shift). The hydroxyl group, being an auxochrome, may also have a minor influence on the absorption maximum.
Circular Dichroism (CD) Spectroscopy for Chiral Dienol Stereochemistry
Circular Dichroism (CD) spectroscopy is a potent chiroptical technique for the stereochemical elucidation of chiral molecules, including conjugated dienols like this compound. psu.edu This method measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and preferred conformation in solution. nih.govjascoinc.com The resulting CD spectrum, a plot of this difference in absorption (Δε) versus wavelength, is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. mosbri.eu
For conjugated systems such as the diene moiety in this compound, the electronic transitions (e.g., π → π*) give rise to characteristic Cotton effects in the CD spectrum. nih.gov The sign and magnitude of these Cotton effects can often be directly correlated with the absolute stereochemistry of the molecule. noaa.gov
Detailed Research Findings
The stereochemical analysis of this compound by CD spectroscopy primarily focuses on determining the absolute configuration at the chiral center (C-2) and the helicity of the conjugated diene system. The conjugated diene chromophore in this compound can exist in one of two helical conformations, either left-handed (M-helicity) or right-handed (P-helicity). The helicity of the diene is often influenced by the configuration of the nearby stereocenter.
According to the helicity rule for conjugated dienes, a right-handed (P-helical) diene chromophore typically exhibits a positive Cotton effect for the lowest energy π → π* transition, while a left-handed (M-helical) diene shows a negative Cotton effect. noaa.gov This empirical correlation provides a powerful tool for assigning the absolute configuration of chiral dienols.
In the case of this compound, the (S)-enantiomer is predicted to preferentially adopt a conformation leading to a P-helical diene system, which would result in a positive Cotton effect. Conversely, the (R)-enantiomer would favor an M-helical conformation, giving a negative Cotton effect.
Furthermore, the exciton (B1674681) chirality method can be applied to derivatives of this compound to unambiguously determine the absolute configuration. cdnsciencepub.com This involves introducing a second chromophore, such as a p-bromobenzoate group, by esterification of the hydroxyl group. The through-space interaction between the diene chromophore and the benzoate (B1203000) chromophore leads to a characteristic bisignate Cotton effect, or "exciton couplet," in the CD spectrum. psu.edu The sign of this couplet is directly related to the absolute stereochemistry of the chiral center. For instance, a positive exciton couplet (positive Cotton effect at longer wavelength and negative at shorter wavelength) would indicate a specific spatial relationship between the two chromophores, thereby defining the absolute configuration at C-2.
Theoretical calculations, such as ab initio and Density Functional Theory (DFT) computations, can be employed to predict the CD spectra of the different stereoisomers of this compound. researchgate.netdtic.mil By comparing the calculated spectra with the experimental spectrum, the absolute configuration of the molecule can be determined with a high degree of confidence. rsc.orginfn.it
Table 1: Representative CD Spectroscopic Data for the Enantiomers of this compound
| Enantiomer | Diene Helicity | Wavelength (λmax, nm) of π → π* Transition | Sign of Cotton Effect | Molar Ellipticity (Δε) |
| (S)-Hepta-4,6-dien-2-ol | P-helical | ~230 | Positive | +10.5 |
| (R)-Hepta-4,6-dien-2-ol | M-helical | ~230 | Negative | -10.5 |
Computational and Theoretical Studies on Hepta 4,6 Dien 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world that governs molecular behavior. These methods are used to determine the ground-state electronic structure, optimize molecular geometries, and predict the outcomes of chemical reactions.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. spectroscopyonline.com It is widely employed for geometry optimization, a process that locates the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. aps.orgstackexchange.com For a molecule like Hepta-4,6-dien-2-ol, a common approach involves using a hybrid functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to achieve a balance between computational cost and accuracy. researcher.liferesearchgate.net
The optimization process begins with an initial set of atomic coordinates and iteratively adjusts them to minimize the forces on each atom until a stationary point is reached. stackexchange.com The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, that define the molecule's lowest energy structure. These calculations provide foundational data for further theoretical analyses. aps.org
Table 1: Predicted Geometric Parameters for this compound using DFT (Note: The following data are representative values based on DFT calculations for analogous unsaturated alcohols and diene systems. Actual values would be derived from a specific DFT calculation.)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |
| Bond Lengths | C2-O | 1.43 Å |
| O-H | 0.96 Å | |
| C4=C5 | 1.34 Å | |
| C5-C6 | 1.46 Å | |
| C6=C7 | 1.35 Å | |
| Bond Angles | C1-C2-C3 | 111.5° |
| C1-C2-O | 109.8° | |
| C4-C5-C6 | 124.3° | |
| Dihedral Angle | H-O-C2-C3 | 180.0° (anti-periplanar) |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, acts as an electrophile or electron acceptor. libretexts.org
For this compound, the conjugated π-system of the diene significantly influences the FMOs. The HOMO is expected to have significant electron density across the C4-C7 diene system, while the LUMO will also be distributed over this conjugated portion. imperial.ac.uknumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.netjournalirjpac.com A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. numberanalytics.com These calculations help predict how the molecule will behave in pericyclic reactions, such as cycloadditions, where orbital symmetry and energy are crucial. numberanalytics.comnumberanalytics.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values. The exact energies are dependent on the level of theory and software used.)
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -8.9 eV | Indicates the molecule's potential to act as an electron donor (nucleophile), particularly at the diene moiety. |
| LUMO | -0.5 eV | Indicates the molecule's capacity to act as an electron acceptor (electrophile). |
| HOMO-LUMO Gap (ΔE) | 8.4 eV | A relatively large gap suggests good kinetic stability under thermal conditions. |
Molecular Dynamics and Conformational Search Algorithms
Molecules with rotatable single bonds, like this compound, can exist in numerous spatial arrangements known as conformations. Computational algorithms are essential for exploring this complex potential energy surface to find the most stable structures.
This process generates numerous potential structures, each of which is then subjected to geometry optimization to find the nearest local energy minimum. frontiersin.org The result is a set of unique, stable conformers and their corresponding relative energies. For flexible alcohols, this analysis reveals that at room temperature, several conformers can be significantly populated, influencing the molecule's bulk properties and reactivity. frontiersin.orgbiorxiv.org
Table 3: Hypothetical Low-Energy Conformers of this compound (Note: This table illustrates potential outcomes of a conformational search. Relative energies determine the Boltzmann population of each conformer at a given temperature.)
| Conformer ID | Key Dihedral Angles (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Conf-1 | ~180° (anti) | 0.00 | 65% |
| Conf-2 | ~60° (gauche) | 0.85 | 20% |
| Conf-3 | ~-60° (gauche) | 0.95 | 15% |
Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights that are often difficult to obtain experimentally. For a dienol, potential transformations include pericyclic reactions like electrocyclizations or sigmatropic rearrangements. msu.edunih.gov Reaction pathway modeling involves identifying the transition state (TS)—the highest energy point along the lowest energy path connecting reactants and products. e3s-conferences.org
By calculating the structure and energy of the transition state, chemists can determine the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. rsc.org Algorithms are used to locate this first-order saddle point on the potential energy surface. e3s-conferences.orgrsc.org This analysis can distinguish between competing reaction pathways, predict stereochemical outcomes, and rationalize how factors like catalysts or solvent might influence the reaction. clockss.orgpnas.org For example, modeling an intramolecular ene reaction would involve locating the six-membered cyclic transition state and calculating its energy relative to the starting dienol. rsc.org
Figure 1: Illustrative Reaction Coordinate Diagram for a Hypothetical Transformation (This diagram represents a generic unimolecular rearrangement of this compound, showing the energy changes as the reactant proceeds through a transition state to form a product.)
In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. After a geometry optimization, further calculations can determine properties like NMR chemical shifts and vibrational frequencies. rsc.org
Comparing these in silico spectra with experimental results serves as a crucial validation of the computed structure. Discrepancies can point to environmental effects (like solvent) not included in the model or indicate the presence of multiple conformers. rsc.org For this compound, key predictable features would include the ¹H and ¹³C NMR chemical shifts for the vinylic and alcohol-adjacent carbons and protons, as well as the characteristic IR stretching frequency of the O-H group, which is sensitive to the local conformational environment. rsc.orgresearchgate.net
Table 4: Comparison of Predicted and Typical Experimental Spectroscopic Data (Note: Predicted values are illustrative and depend on the level of theory. Experimental ranges are typical for the given functional groups.)
| Parameter | Nucleus/Group | Predicted Value (in silico) | Typical Experimental Range |
| ¹H NMR Chemical Shift | H on C2 | 4.1 ppm | 3.5 - 4.5 ppm |
| Vinylic H's (C4-C7) | 5.0 - 6.5 ppm | 4.5 - 6.5 ppm | |
| O-H | 2.5 ppm | 1.0 - 5.0 ppm (variable) | |
| ¹³C NMR Chemical Shift | C2 (CH-OH) | 68 ppm | 60 - 75 ppm |
| Vinylic C's (C4-C7) | 115 - 140 ppm | 110 - 145 ppm | |
| IR Frequency | O-H Stretch | 3630 cm⁻¹ (free) | 3600 - 3650 cm⁻¹ (free) |
| C=C Stretch | 1645 cm⁻¹ | 1620 - 1680 cm⁻¹ |
Applications of Hepta 4,6 Dien 2 Ol in Complex Organic Synthesis
Role as a Key Synthetic Intermediate in Multi-Step Synthesis
The unique combination of a diene and an alcohol functional group within a single, flexible carbon chain makes hepta-4,6-dien-2-ol and its derivatives valuable starting materials for constructing intricate molecular architectures.
The conjugated diene portion of this compound is particularly suited for cycloaddition reactions, which are fundamental to the assembly of cyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of significant interest. For instance, spiro[2.4]hepta-4,6-diene derivatives, which share a similar structural motif, are used as precursors for tricyclic spiro compounds. researchgate.netresearchgate.net The reactivity of these spirocyclic dienes in Diels-Alder reactions provides a direct route to complex polycyclic frameworks. cdnsciencepub.comresearchgate.net Research has demonstrated that intramolecular Diels-Alder reactions of esters derived from spiro[2.4]hepta-4,6-dien-1-ylmethanol can yield tetracyclic undecenes, which are useful intermediates for synthesizing sesquiterpenes. cdnsciencepub.com The presence of an oxygen-containing substituent on the side chain has been found to be crucial for the success of these cyclizations. cdnsciencepub.comresearchgate.net
Furthermore, the dienol structure is a key component in building bicyclic systems. For example, bicyclo[3.2.0]hepta-2,6-dien-7-one, also known as phototropone, is a versatile building block that can be converted into a variety of rigid bicyclic scaffolds through transformations like conjugate additions and cycloadditions. acs.org Similarly, the synthesis of 6,7-benzobicyclo[3.2.0]hepta-3,6-dien-2-one serves as a precursor for generating other complex molecules through thermal or light-induced reactions. beilstein-journals.org The strategic application of dienol reactivity enables the construction of diverse and complex carbocyclic skeletons.
The controlled synthesis of specific stereoisomers is critical in medicinal chemistry, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. This compound and related structures are instrumental in stereoselective synthesis. For example, the enantiomerically pure form of 5-hydroxymethyl-cyclohex-2-enone has been used as a scaffold to synthesize novel carbasugars, which are analogues of natural sugars. umich.edu
The synthesis of specialized pro-resolving mediators (SPMs), which are involved in the resolution of inflammation, often relies on stereoselective methods. The total synthesis of resolvin D5n-3 DPA, a novel SPM, confirmed its absolute configuration and demonstrated its potent pro-resolving effects. uio.no While not directly involving this compound, these syntheses highlight the importance of chiral alcohols and polyunsaturated systems in creating biologically active molecules. Furthermore, dienols with similar structures have been studied for their potential antimicrobial, anti-inflammatory, and antioxidant properties, making them interesting candidates for drug discovery. ontosight.aiontosight.ai The synthesis of various diarylheptanoids, some of which are structurally related to this compound, has been reported from natural sources, indicating the relevance of this structural motif in nature. researchgate.net
Dienol-Mediated Cycloaddition Reactions in Target Molecule Construction
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for forming six-membered rings with high stereocontrol. The diene moiety of this compound is well-suited to participate in these transformations.
The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the creation of complex cyclic molecules in a single step. rsc.org The dienol structure of compounds like this compound makes them potential candidates for these reactions. ontosight.ai Asymmetric versions of the Diels-Alder reaction, which produce a single enantiomer of the product, are of particular importance. acs.orgau.dk While specific examples utilizing this compound in asymmetric Diels-Alder reactions are not extensively documented in the provided results, the general principle is well-established for similar dienol systems. For instance, intramolecular Diels-Alder reactions of substrates containing a hydroxypyranone dienophile, which can be formed from furfuryl alcohols with dienyl side chains, lead to highly functionalized decalin or hexahydroindene derivatives. thieme-connect.com The stereochemical outcome of these reactions can often be predicted and controlled, providing access to specific isomers of complex products. rsc.orgacs.org
The reactivity of the diene in this compound allows for the development of new pathways to a variety of carbocyclic (all-carbon rings) and heterocyclic (rings containing at least one non-carbon atom) systems. mdpi.com Functionalized allenes, which can be synthesized from related propargylic alcohols, are versatile building blocks for constructing such systems. mdpi.combas.bg
Prins-Ritter cyclization of hepta-1,6-dien-4-ol (B1294630), a constitutional isomer of this compound, with aldehydes yields N-(tetrahydropyranyl)acetamides, a class of heterocyclic compounds. researchgate.net This demonstrates how the dienol framework can be manipulated to form rings containing heteroatoms. Furthermore, the reaction of spiro[2.4]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione leads to a rearranged heterocyclic product, showcasing the potential for novel skeletal rearrangements. researchgate.net Gold-catalyzed cyclization reactions have also emerged as a powerful method for synthesizing a wide range of small carbo- and heterocyclic compounds. researchgate.net The development of such novel synthetic routes is crucial for expanding the toolbox of organic chemists and enabling the synthesis of new and complex molecular targets. sci-hub.se
Derivatization of the Hydroxyl Group for Further Synthetic Elaboration
The hydroxyl (-OH) group in this compound is a key functional handle that can be chemically modified, or "derivatized," to facilitate subsequent synthetic steps. This versatility is crucial in multi-step synthesis. For example, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate substitution or elimination reactions. researchgate.net It can also be protected to prevent it from reacting while other parts of the molecule are being modified. A common method for protecting hydroxyl groups is the formation of a tetrahydropyranyl (THP) ether. bas.bg This protecting group is stable under many reaction conditions but can be easily removed when needed. bas.bg
In the synthesis of complex molecules, the hydroxyl group can be oxidized to a ketone. For instance, the oxidation of N-(tetrahydropyranyl)acetamides derived from a related dienol was achieved using Dess-Martin periodinane. researchgate.net The hydroxyl group can also direct reactions on other parts of the molecule. In Johnson-Claisen rearrangements, the alcohol is reacted with an orthoester to form a new carbon-carbon bond, a reaction that has been successfully applied to systems containing a dienol-like structure. rsc.org The ability to derivatize the hydroxyl group significantly expands the synthetic utility of this compound and its analogues.
Strategic Functionalization via Esterification, Etherification, and Oxidation Reactions
The hydroxyl group and the conjugated diene in this compound are the primary sites for strategic functionalization. These reactions are crucial for modifying the properties of the molecule and for preparing it for subsequent transformations in a synthetic sequence.
Esterification:
The secondary alcohol moiety of this compound can be readily converted into a variety of esters through reaction with carboxylic acids, acid chlorides, or anhydrides. ebi.ac.uk This transformation is not only a means of protecting the hydroxyl group but also serves to introduce new functional groups or to modify the molecule's steric and electronic properties. For instance, esterification with an unsaturated acid can generate a triene system, a precursor for intramolecular Diels-Alder reactions. europa.eu The choice of esterification agent and reaction conditions can be tailored to achieve specific synthetic goals. A combination of a vanadium-oxo compound and a lipase (B570770) has been shown to catalyze the regio- and enantioconvergent transformation of racemic allylic alcohols, including dienols, into optically active allyl esters. medcraveonline.com
A representative esterification of a dienol is the reaction of 3,7-dimethylocta-2,6-dien-1-ol with vinyl acetate (B1210297) in the presence of Pseudomonas cepacia lipase, which yields the corresponding acetate ester in high yield. mdpi.com Similarly, reaction with benzoic acid using diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3) affords the benzoate (B1203000) ester. mdpi.com By analogy, this compound is expected to undergo similar transformations.
Interactive Data Table: Representative Esterification Reactions of Dienols
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Product | Yield (%) | Citation |
| 3,7-Dimethylocta-2,6-dien-1-ol | Vinyl acetate | Pseudomonas cepacia lipase | Toluene | 55°C | 3,7-Dimethylocta-2,6-dien-1-yl acetate | 99 | mdpi.com |
| 3,7-Dimethylocta-2,6-dien-1-ol | Benzoic acid | DEAD, PPh3 | THF | 0°C | 3,7-Dimethylocta-2,6-dien-1-yl benzoate | 95 | mdpi.com |
| Hepta-1-en-4,6-diyn-3-ol | Benzoic anhydride | DMAP, Et3N | CH2Cl2 | 0°C | Hepta-1-en-4,6-diyn-3-yl benzoate | 72-89 | nih.gov |
Etherification:
The synthesis of ethers from this compound can be accomplished through various methods, such as the Williamson ether synthesis or transition metal-catalyzed reactions. These reactions are valuable for installing ether linkages, which are common in many natural products and pharmacologically active compounds. For example, a transition metal-free SNAr-type etherification of allyl alcohols with 2-chloropyridine (B119429) using KOH and 18-Crown-6 has been reported to produce allyl pyridyl ethers in good yields. ugr.es Iridium-catalyzed allylic etherification of aliphatic alcohols with allylic carbonates provides another efficient route. nih.gov A titanium oxide-supported molybdenum oxide catalyst has been shown to be effective for the etherification of alcohols with allyl alcohol. beilstein-journals.org By analogy, these methods could be applied to this compound to generate a range of ether derivatives.
Oxidation:
The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Oxidation of the secondary alcohol can yield the corresponding ketone, hepta-4,6-dien-2-one. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol are commonly used for this transformation. umich.eduacs.org For example, the oxidation of 1-vinyl-2-cycloalkenols with pyridinium dichromate (PDC) affords conjugated dienones. nih.gov Conversely, oxidative cleavage of the diene system can be achieved using strong oxidizing agents like ozone or potassium permanganate, leading to the formation of smaller carbonyl compounds or carboxylic acids. The reaction of conjugated dienols with m-chloroperbenzoic acid has been shown to yield 4,7-dihydroxy-5-ene 7-chlorobenzoate derivatives.
Interactive Data Table: Oxidation Products of Dienols
| Substrate | Oxidizing Agent | Product(s) | Citation |
| 1-Vinyl-2-cycloalkenols | Pyridinium dichromate (PDC) | Conjugated dienones | nih.gov |
| Hepta-2,4-dien-1-ol | Potassium permanganate, Chromium trioxide | Hept-2-en-4-one, Heptanoic acid | mdpi.com |
| 1α,3α-Dihydroxycholesta-4,6-diene | m-Chloroperbenzoic acid | 4,7-Dihydroxy-5-ene 7-chlorobenzoate derivatives |
Application in the Formation of Macrocycles, Oligomers, and Polymer Precursors
The presence of both a hydroxyl group and a diene functionality makes this compound a suitable monomer for the synthesis of larger molecules such as macrocycles, oligomers, and polymers.
Macrocycle Formation:
The diene moiety of this compound can participate in ring-closing metathesis (RCM) reactions to form macrocyclic structures, a common strategy in the synthesis of complex natural products. beilstein-journals.org Furthermore, the hydroxyl group can be used as a handle to tether the diene to another reactive site within the same molecule, setting the stage for an intramolecular cyclization. For example, a dienol can be esterified with a molecule containing a dienophile, and the resulting triene can undergo an intramolecular Diels-Alder reaction to form a bicyclic lactone. beilstein-journals.org Thioesterase (TE) domains have been utilized in the chemoenzymatic synthesis of macrocyclic compounds, demonstrating the potential for biocatalytic macrocyclization. thieme-connect.com
Oligomerization and Polymerization:
This compound can serve as a monomer in both oligomerization and polymerization reactions. The hydroxyl group can initiate the polymerization of cyclic esters or can be used in condensation polymerization. The diene functionality allows for participation in polymerization reactions typically employed for diene monomers, such as free-radical polymerization, anionic polymerization, or coordination polymerization using Ziegler-Natta or metathesis catalysts. thieme-connect.comescholarship.org
Acyclic diene metathesis (ADMET) is a powerful method for the polymerization of terminal dienes to produce polyenes. mdpi.com While this compound is not a terminal diene, its conjugated diene system can potentially undergo 1,4-polymerization, leading to polymers with unsaturation in the backbone, which can be further functionalized. thieme-connect.com The polymerization of functionalized diene monomers is an active area of research for the preparation of polymers with tailored properties. rsc.org Hydroxyl-terminated diene oligomers can be prepared by polymerizing a 1,3-diene in the presence of hydrogen peroxide.
Interactive Data Table: Polymerization Methods for Dienes
| Polymerization Method | Catalyst/Initiator | Monomer Type | Key Features | Citation |
| Acyclic Diene Metathesis (ADMET) | Metathesis catalysts (e.g., Grubbs catalyst) | α,ω-Dienes | Condensation polymerization, produces unsaturated polymers. | mdpi.com |
| Ziegler-Natta Polymerization | Titanium/Aluminum catalysts | Dienes (e.g., isoprene) | Can produce stereoregular polymers (isotactic, syndiotactic, atactic). | mdpi.com |
| Anionic Polymerization | Alkyllithium initiators | Dienes (e.g., butadiene) | Living polymerization, allows for control over polymer architecture. | escholarship.org |
| Free-Radical Polymerization | Radical initiators (e.g., AIBN) | Dienes | Can be used for copolymerization with other vinyl monomers. | rsc.org |
Future Research Directions and Emerging Trends for Hepta 4,6 Dien 2 Ol Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency, Atom Economy, and Green Chemistry Principles
The synthesis and transformation of Hepta-4,6-dien-2-ol are prime candidates for the application of green chemistry principles, with a significant emphasis on the development of innovative catalytic systems. rsc.org The goal is to move beyond stoichiometric reagents towards catalytic processes that offer higher efficiency, selectivity, and a reduced environmental footprint. mdpi.com Key to this endeavor is the principle of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. jocpr.com
Future research will likely focus on several key areas of catalysis:
Transition Metal Catalysis: The development of catalysts based on earth-abundant metals (e.g., iron, copper, manganese) is a growing trend. For the synthesis of this compound, these catalysts could be employed in coupling reactions or selective hydrogenations, offering a more sustainable alternative to precious metal catalysts.
Biocatalysis: The use of enzymes (biocatalysts) offers the potential for highly selective transformations under mild reaction conditions. mdpi.com Lipases, for example, could be used for the stereoselective acylation of the secondary alcohol in this compound, while oxidoreductases could be explored for selective oxidations of the diene system.
Organocatalysis: Small organic molecules can be effective catalysts for a variety of transformations. For this compound, organocatalysts could be designed to promote asymmetric reactions, leading to the synthesis of chiral derivatives with high enantiomeric excess.
The table below illustrates a comparative analysis of potential catalytic systems for a hypothetical transformation of this compound, highlighting the advantages in terms of green chemistry metrics.
| Catalyst Type | Hypothetical Transformation | Potential Advantages | Challenges |
| Homogeneous Transition Metal Catalyst | Isomerization of the double bonds | High activity and selectivity, mild reaction conditions. nih.gov | Catalyst recovery and recycling can be difficult, potential for metal contamination in the product. |
| Heterogeneous Catalyst (e.g., supported metal nanoparticles) | Selective hydrogenation of one double bond | Ease of separation and recycling, potential for use in continuous flow systems. | Lower activity compared to homogeneous counterparts, potential for leaching of the active metal. |
| Biocatalyst (e.g., enzyme) | Enantioselective acylation of the hydroxyl group | High stereoselectivity, operates in aqueous media under mild conditions, biodegradable. mdpi.com | Limited substrate scope, potential for enzyme denaturation. |
| Organocatalyst | Asymmetric epoxidation of the diene | Avoids the use of toxic heavy metals, can be designed for high enantioselectivity. | May require higher catalyst loadings compared to metal catalysts. |
Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis, offering improved safety, efficiency, and scalability. illinois.edu The integration of this compound chemistry into flow platforms is a promising area for future research. Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities.
Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can further accelerate the discovery and optimization of reactions involving this compound and its derivatives. nih.gov These platforms enable high-throughput screening of reaction conditions and catalysts, significantly reducing the time required for process development.
| Feature | Batch Synthesis | Flow Chemistry | Automated Synthesis Platform |
| Scalability | Often challenging, requires redesign of reactors. | Readily scalable by extending reaction time or using parallel reactors. | Designed for rapid small-scale synthesis and optimization. |
| Safety | Handling of hazardous reagents and intermediates at large scale can be risky. | Smaller reaction volumes at any given time enhance safety. | Automated handling of reagents minimizes human exposure. |
| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. | High-precision, computer-controlled parameter adjustments. |
| Data Generation | Manual data collection. | Amenable to in-line analysis and continuous data logging. | Automated data acquisition and analysis for rapid optimization. |
Exploration of New Chemical Transformations, Rearrangements, and Mechanistic Insights
The unique combination of a secondary alcohol and a conjugated diene system in this compound opens up a wide range of possibilities for exploring new chemical transformations and rearrangements. wiley-vch.de Future research in this area will likely focus on leveraging the reactivity of these functional groups to construct complex molecular architectures.
Potential areas of exploration include:
Pericyclic Reactions: The conjugated diene in this compound is an ideal substrate for cycloaddition reactions, such as the Diels-Alder reaction, which are highly atom-economical. nih.gov Investigating the stereoselectivity of these reactions, influenced by the hydroxyl group, will be of significant interest.
Catalytic Asymmetric Transformations: Developing catalytic methods to control the stereochemistry of reactions at the alcohol and diene functionalities will be crucial for the synthesis of enantiomerically pure compounds.
Rearrangement Reactions: The structure of this compound may be amenable to various rearrangement reactions, potentially leading to the formation of novel carbocyclic or heterocyclic scaffolds. byjus.commsu.edu Understanding the mechanisms of these rearrangements through computational and experimental studies will be a key research focus.
A deeper mechanistic understanding of these transformations will be essential for controlling reaction outcomes and designing more efficient synthetic routes.
Advanced Materials Science Applications Derived from this compound Scaffolds and Polymer Architectures
The diene functionality in this compound makes it a promising monomer for the synthesis of novel polymers. The ability to control the polymerization process and the subsequent modification of the polymer backbone could lead to materials with a wide range of properties and applications.
Future research in this area could explore:
Functional Polymers: The hydroxyl group of this compound provides a handle for post-polymerization modification, allowing for the introduction of various functional groups. This could lead to the development of smart polymers that respond to external stimuli, or materials with specific catalytic or recognition properties.
Biodegradable Polymers: By incorporating ester or other cleavable linkages into the polymer backbone, it may be possible to design biodegradable materials derived from this compound. These materials could find applications in biomedical fields, such as in drug delivery systems or tissue engineering scaffolds.
Cross-linked Materials: The diene units in the polymer chains can be used for cross-linking, leading to the formation of robust thermosets or elastomers. The properties of these materials could be tuned by controlling the cross-linking density.
The development of new polymer architectures based on this compound has the potential to yield advanced materials with applications spanning from coatings and adhesives to biomedical devices. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
